Pirimicarb-desmethyl-d6 Pirimicarb-desmethyl-d6
Brand Name: Vulcanchem
CAS No.:
VCID: VC0205709
InChI:
SMILES:
Molecular Formula: C₁₀H₁₀D₆N₄O₂
Molecular Weight: 230.3

Pirimicarb-desmethyl-d6

CAS No.:

Cat. No.: VC0205709

Molecular Formula: C₁₀H₁₀D₆N₄O₂

Molecular Weight: 230.3

* For research use only. Not for human or veterinary use.

Pirimicarb-desmethyl-d6 -

Specification

Molecular Formula C₁₀H₁₀D₆N₄O₂
Molecular Weight 230.3

Introduction

Chemical Properties and Structure

Molecular Characteristics

Based on the properties of related compounds, pirimicarb-desmethyl-d6 would have the following characteristics:

PropertyValueSource
Name[5,6-dimethyl-2-(methylamino)pyrimidin-4-yl] N,N-bis(trideuteriomethyl)carbamateInferred
Molecular FormulaC₁₀H₁₀D₆N₄O₂Inferred from
Molecular Weight~230.3Calculated from
Parent CompoundPirimicarb-desmethyl (CAS #30614-22-3)

The structure would be based on pirimicarb-desmethyl, which has the IUPAC name [5,6-dimethyl-2-(methylamino)pyrimidin-4-yl] N,N-dimethylcarbamate , but with six hydrogen atoms in the dimethylcarbamate group replaced with deuterium atoms.

Comparison with Related Compounds

The following table compares pirimicarb-desmethyl-d6 with its related compounds:

CompoundMolecular FormulaMolecular WeightCAS NumberDescription
PirimicarbC₁₁H₁₈N₄O₂238.28623103-98-2Parent insecticide
Pirimicarb-desmethylC₁₀H₁₆N₄O₂224.26030614-22-3Metabolite of pirimicarb
Pirimicarb-d6C₁₁H₁₂D₆N₄O₂244.321015854-66-6Deuterated parent compound
Pirimicarb-desmethyl-d6C₁₀H₁₀D₆N₄O₂~230.3Not provided in search resultsDeuterated metabolite (inferred)
PropertyPirimicarb-desmethylPirimicarb-desmethyl-d6 (estimated)
Physical StateNot specified in resultsLikely solid at room temperature
Boiling Point377.6±52.0 °C at 760 mmHg Similar to non-deuterated analog
Flash Point182.2±30.7 °C Similar to non-deuterated analog
Density1.2±0.1 g/cm³ Similar to non-deuterated analog

The deuterium labeling would have minimal effect on these physical properties while creating a distinct mass spectral profile that is essential for its function as an internal standard.

Synthesis and Characterization

The synthesis of deuterated standards typically involves specialized hydrogen-deuterium exchange reactions under carefully controlled conditions. For pirimicarb-desmethyl-d6, the deuteration would likely target the methyl groups in the dimethylcarbamate moiety, replacing six hydrogen atoms with deuterium.

Quality parameters for deuterated standards include isotopic purity (degree of deuterium incorporation), chemical purity (absence of impurities), and position-specific labeling (deuterium atoms at intended positions). For similar deuterated compounds, manufacturers typically report high purity levels. For instance, pirimicarb-d6 is reported with "99 atom % D, min 98% Chemical Purity" . Similar quality standards would be expected for pirimicarb-desmethyl-d6.

The characterization of such compounds typically involves nuclear magnetic resonance (NMR) spectroscopy to confirm the position of deuterium atoms, as well as mass spectrometry to verify the molecular weight and fragmentation pattern.

Analytical Applications

Internal Standardization in Residue Analysis

The primary application of pirimicarb-desmethyl-d6 is as an internal standard in analytical methods for pesticide residue analysis. Search result mentions: "Pirimicarb D6 was used for pirmicarb and its metabolites," indicating that deuterated standards are essential for accurate quantification of these compounds in complex matrices.

Internal standards provide several critical benefits in analytical procedures:

  • They compensate for variations in extraction efficiency during sample preparation

  • They correct for matrix effects that can suppress or enhance analyte signals

  • They adjust for instrument response fluctuations during analysis

  • They enable more accurate and precise quantification, especially at trace levels

Mass Spectrometric Analysis Advantages

In mass spectrometry-based methods, deuterated standards offer significant advantages that make them invaluable for trace analysis:

  • They co-elute or elute very closely with their non-deuterated analogs in chromatographic separation

  • They produce mass spectral fragments that are distinguishable from the analyte by their higher mass

  • They undergo similar fragmentation patterns, facilitating identification and confirmation

  • They are unlikely to occur naturally in samples, preventing interference from natural components

Method Validation Parameters

The search results indicate that deuterated standards are used in method validation to establish key performance parameters:

ParameterDescriptionSource
SelectivityAbility to distinguish the analyte from other compounds
SensitivityLower limits of detection and quantification
LinearityRange over which the detector response is proportional to concentration
RecoveryPercentage of analyte recovered through the entire method
RepeatabilityPrecision under the same operating conditions
Matrix EffectInfluence of sample components on the measurement
PrecisionInter- and intraday variations in results

These validation parameters ensure that analytical methods using deuterated standards like pirimicarb-desmethyl-d6 are reliable and fit for purpose in regulatory and research applications.

Analytical Methods Utilizing Deuterated Standards

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The search results describe LC-MS/MS methods using deuterated internal standards for pesticide analysis:

ParameterConditionsSource
ColumnZorbax Eclipse Plus C8 2.1×100 mm, 1.8 μm particle size
Mobile Phase AWater (0.1% formic acid, 5 mM ammonium formate, 2% MeOH)
Mobile Phase BMethanol (0.1% formic acid, 5 mM ammonium formate, 2% water)
Column Temperature35 °C
Flow Rate0.3 mL/min
Injection Volume5 μL
Ionization ModePositive and negative

These conditions enable the sensitive and selective detection of pirimicarb and its metabolites, with the deuterated internal standards ensuring accurate quantification.

Sample Preparation Techniques

Sample preparation methods for pesticide residue analysis using deuterated internal standards include the widely-used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure described in the search results:

  • Weigh 5±0.1 g of sample and add 7.5 mL of water (for matrices with high sugar and low water content)

  • Add 10 mL of acetonitrile and internal standards (procedural internal standards)

  • Shake sample using an automatic axial shaker for 4 minutes

  • Add salt mixture (4 g of magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogenocitrate sesquihydrate)

  • Shake again for 4 minutes and centrifuge at 3700 rpm for 5 minutes

  • Transfer supernatant to a tube containing cleanup sorbents (750 mg magnesium sulfate and 125 mg PSA)

  • Vortex for 30 seconds and centrifuge again

  • Transfer supernatant and add acidified acetonitrile

This extraction method, combined with appropriate internal standards like pirimicarb-desmethyl-d6, ensures efficient and reproducible recovery of pesticides and their metabolites from complex matrices.

Calibration and Quantification

For calibration and quantification using deuterated internal standards:

"400 μL of water containing dimethoate-d6 at 0.050 mg/L (Injection Internal Standard). This way, 1 mL of extract contains 0.2 g of sample."

"Quantification was performed by the relative peak areas using the internal standard method. Pirimicarb D6 was used for pirmicarb and its metabolites, and fenpropathrin was used as an internal standard for lambda-cyhalothrin."

These approaches demonstrate how deuterated standards are integrated into quantitative analysis workflows to achieve accurate results.

Research Applications and Findings

Environmental Fate Studies

Search result describes research on photodegradation and microbial degradation of pirimicarb, where different metabolites were identified:

Degradation PathwayMain ProductsSource
Photodegradation in aqueous solution2-dimethylamino-5,6-dimethyl-4-hydroxypyrimidine (MW=167)
2-methylamino-5,6-dimethylpyrimidin-4-yl-dimethylcarbamate (MW=224)
2-formylamino-5,6-dimethylpyrimidin-4-yl-dimethylcarbamate (MW=252)
Microbial degradation in soil2-dimethylamino-5,6-dimethyl-4-hydroxypyrimidine (MW=167)

These studies demonstrate the importance of monitoring metabolites like pirimicarb-desmethyl in environmental assessments, with deuterated analogs serving as essential internal standards for quantification.

Method Validation Results

Search result describes method validation for pesticide analysis using deuterated internal standards:

"This method was validated according to EU quality control procedures. The analytical parameters evaluated were: Selectivity, Sensitivity, Linearity, Recovery, Repeatability, Matrix effect, Inter- and intraday precisions. The linearity of the instrumental method was evaluated by establishing three matrix-matched calibration curves with three different matrices of apple, orange, and tomato. Seven calibration levels of 1, 2, 5, 10, 50, 100, and 200 μg/kg were prepared."

This comprehensive validation approach ensures that methods using deuterated internal standards meet regulatory requirements for food safety monitoring.

Regulatory Importance

Deuterated standards like pirimicarb-desmethyl-d6 play a critical role in regulatory compliance for pesticide monitoring. As noted in search result :

"Analytical methods are active substance data and were provided in the EU review of pirimicarb and were considered adequate. An additional method for the determination of the metabolite R35140 in drinking surface water has been provided and is considered adequate."

The use of appropriate analytical standards ensures that residue monitoring meets regulatory requirements for food safety and environmental protection. With the new residue definitions for pirimicarb according to Regulation (EU) 2016/71, analytical methods must be validated for various matrices, further emphasizing the importance of reliable standards for regulatory compliance .

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